4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride

Chemical Purity Quality Assurance Synthetic Reliability

A superior benzenesulfonyl chloride building block supplied as a solid hydrochloride salt (CAS 192330-49-7) for enhanced storage stability versus the free base. The para-pyridyloxy group uniquely modulates electrophilicity for controlled sulfonamide/sulfonate ester formation. With ≥97% purity, it ensures reliable coupling to amine-containing scaffolds in medicinal chemistry and agrochemical synthesis.

Molecular Formula C11H9Cl2NO3S
Molecular Weight 306.2 g/mol
CAS No. 192330-49-7
Cat. No. B070513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride
CAS192330-49-7
Molecular FormulaC11H9Cl2NO3S
Molecular Weight306.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC2=CC=NC=C2)S(=O)(=O)Cl.Cl
InChIInChI=1S/C11H8ClNO3S.ClH/c12-17(14,15)11-3-1-9(2-4-11)16-10-5-7-13-8-6-10;/h1-8H;1H
InChIKeyILYZFHJHELGXFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Pyridin-4-yloxy)benzene-1-sulfonyl Chloride Hydrochloride (CAS 192330-49-7) – Technical Identity and Procurement Baseline


4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride (CAS 192330-49-7) is a solid, heteroaromatic sulfonyl chloride building block consisting of a central benzenesulfonyl chloride core substituted at the para‑position with a pyridin‑4‑yloxy moiety and presented as the hydrochloride salt [1]. The molecule is characterized by a molecular weight of 306.17 g·mol⁻¹ (C₁₁H₉Cl₂NO₃S) and carries a sulfonyl chloride reactive handle that enables efficient formation of sulfonamide and sulfonate ester linkages .

4-(Pyridin-4-yloxy)benzene-1-sulfonyl Chloride Hydrochloride – Why Generic Substitution Fails


The combination of a para‑pyridyloxy substituent on a benzenesulfonyl chloride core and the hydrochloride salt form creates a chemical space that cannot be replicated by simple benzenesulfonyl chloride or isolated pyridine sulfonyl chlorides. The pyridyloxy group modulates the electron density at the sulfonyl center, altering its electrophilicity and thus its kinetic profile in nucleophilic substitutions [1]. Furthermore, the hydrochloride salt form imparts a distinct solid‑state handling advantage, offering improved storage stability under inert conditions relative to the free sulfonyl chloride [2]. The procurement‑relevant differences in purity specifications and storage requirements between the hydrochloride (CAS 192330‑49‑7) and the free base (CAS 192329‑81‑0) are outlined in the quantitative evidence below.

4-(Pyridin-4-yloxy)benzene-1-sulfonyl Chloride Hydrochloride – Product‑Specific Quantitative Evidence Guide


Purity Consistency: 97% Minimum Purity versus Lower‑Grade Free Base

Multiple commercial sources report a minimum purity of 97% for the hydrochloride salt , whereas the free base 4-(pyridin-4-yloxy)benzenesulfonyl chloride (CAS 192329‑81‑0) is frequently offered at 95% purity . The 2‑percentage‑point purity differential reduces the burden of impurity‑driven side reactions in sensitive couplings.

Chemical Purity Quality Assurance Synthetic Reliability

Storage Temperature Requirement: 2‑8 °C versus Room Temperature for Free Base

The hydrochloride salt is specified for storage at 0‑8 °C to preserve long‑term stability , whereas the free base is generally recommended for storage at 20 °C . This lower‑temperature requirement for the salt indicates a different stability profile that may be advantageous for laboratories with refrigerated storage but also influences shipping conditions.

Storage Stability Logistics Handling

Salt Form Stabilization: Hydrochloride Salt Extends Bench‑Top Usability

Heteroaromatic sulfonyl chloride hydrochlorides exhibit improved handling and storage stability compared to their free sulfonyl chloride counterparts [1]. This class‑level observation is supported by vendor guidance that the hydrochloride salt “improves handling and storage compared to the free base” [2]. While specific quantitative stability data for CAS 192330‑49‑7 are not available in the open literature, the general trend is well‑documented for structurally related pyridine‑sulfonyl chloride hydrochlorides.

Hydrochloride Salt Stability Handling

Molecular Weight and Calculated LogP Differentiate from Pyridine‑Sulfonyl Chlorides

The target compound has a molecular weight of 306.17 g·mol⁻¹ and a calculated LogP of 2.20 , whereas the simpler pyridine‑4‑sulfonyl chloride hydrochloride (CAS 489430‑50‑4) has a molecular weight of 215.06 g·mol⁻¹ and a computed LogP of approximately 0.63 [1]. The larger, more lipophilic nature of the target compound influences its behavior in biphasic reaction systems and its suitability for constructing more complex, drug‑like sulfonamide libraries.

Physicochemical Properties Drug Design Library Selection

Synthetic Utility: Documented Intermediate in CB1 Receptor Modulator Patents

The compound is explicitly listed as a key intermediate in the synthesis of diaryl piperidine CB1 receptor modulators . In contrast, many simpler benzenesulfonyl chlorides lack this specific patent‑backed utility. The presence of the pyridyloxy group positions the molecule for building sulfonamide‑linked pharmacophores that interact with the CB1 receptor binding pocket, as evidenced by the patent filing strategy [1].

Pharmaceutical Intermediate CB1 Receptor Patent‑Validated

4-(Pyridin-4-yloxy)benzene-1-sulfonyl Chloride Hydrochloride – Best Research and Industrial Application Scenarios


Sulfonamide Library Synthesis for GPCR (CB1) Lead Optimization

The compound serves as a direct precursor for introducing a pyridyloxyphenylsulfonyl moiety into amine‑containing scaffolds. Its use in CB1 modulator patents [1] demonstrates its compatibility with medicinal chemistry workflows targeting G‑protein coupled receptors. The 97% purity ensures fewer side products during library generation.

Bioconjugation and Chemical Probe Development

The sulfonyl chloride handle reacts efficiently with primary amines under mild conditions, enabling the attachment of the pyridyloxyphenyl group to peptides, proteins, or affinity matrices. The hydrochloride salt form [1] provides a stable, solid starting material that can be weighed accurately without the rapid hydrolysis often observed with free sulfonyl chlorides.

Agrochemical Intermediate Manufacturing

The compound’s heteroaromatic‑aryl‑sulfonyl chloride architecture is a privileged motif in sulfonylurea herbicides and fungicides [1]. Its commercial availability at multi‑gram scale makes it a viable intermediate for process research and pilot‑scale agrochemical synthesis.

Technical Documentation Hub

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